

# HPLC method for purity analysis of N-(4-Nitrophenyl)acetamide

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## Compound of Interest

Compound Name: **N-(4-Nitrophenyl)acetamide**

Cat. No.: **B089526**

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An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of **N-(4-Nitrophenyl)acetamide**, a key intermediate in the synthesis of various pharmaceutical compounds and other organic materials. This application note provides a detailed protocol for the purity analysis of **N-(4-Nitrophenyl)acetamide** using a reversed-phase HPLC (RP-HPLC) method with UV detection.

The described method is designed to be robust and reliable for quantifying **N-(4-Nitrophenyl)acetamide** and separating it from potential process-related impurities and degradation products.

## Experimental Protocols

This section details the necessary equipment, reagents, and procedures to perform the purity analysis.

### 1. Apparatus and Equipment

- HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).
- Analytical balance (0.01 mg readability).
- pH meter.

- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 µm, PTFE or nylon).

## 2. Reagents and Materials

- **N-(4-Nitrophenyl)acetamide** reference standard (purity ≥99.5%).
- Acetonitrile (HPLC grade).
- Water (HPLC grade or Milli-Q®).
- Phosphoric acid (reagent grade).
- Methanol (HPLC grade).

## 3. Solution Preparation

- Mobile Phase A: HPLC grade water.
- Mobile Phase B: HPLC grade acetonitrile.
- Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is recommended.
- Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the **N-(4-Nitrophenyl)acetamide** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This stock solution can be further diluted to a suitable working concentration.
- Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the **N-(4-Nitrophenyl)acetamide** sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

## 4. Chromatographic Conditions

The following conditions are a robust starting point for the analysis. Method optimization may be required depending on the specific HPLC system and impurities present.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m particle size
Mobile Phase	A: Water with 0.1% Phosphoric Acid B: Acetonitrile with 0.1% Phosphoric Acid
Gradient	0-15 min: 40% B 15-20 min: 40-80% B 20-25 min: 80% B 25-26 min: 80-40% B 26-30 min: 40% B
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Detection	UV at 265 nm
Injection Vol.	10 $\mu$ L
Run Time	30 minutes

## Data Presentation

The purity of the **N-(4-Nitrophenyl)acetamide** sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

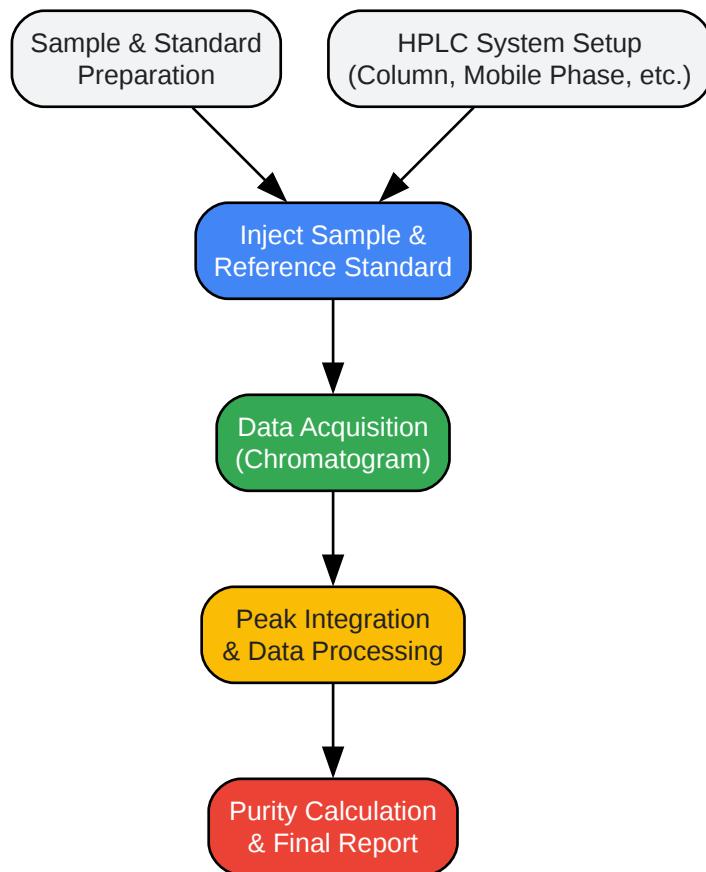
Table 1: Example Chromatographic Data Summary

Compound Name	Retention Time (min)	Peak Area (mAU*s)	Area %
Impurity 1	4.8	15.2	0.15
N-(4-Nitrophenyl)acetamide	8.2	10050.5	99.70
Impurity 2	11.5	10.1	0.10
Impurity 3	14.1	5.1	0.05
Total	10080.9	100.00	

Note: The data presented above is illustrative. Actual retention times and peak areas will vary based on the specific sample and analytical setup.

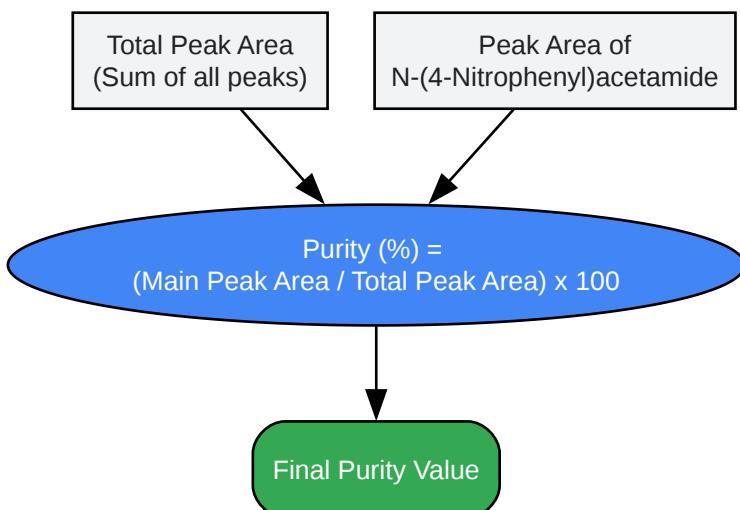
## Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the HPLC purity analysis of **N-(4-Nitrophenyl)acetamide**.



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Caption: Experimental workflow for HPLC purity analysis.



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Caption: Logic for purity calculation from peak areas.

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